(4-Trifluoromethyl-pyrimidin-2-yl)-thiourea
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Overview
Description
2-Thioureido-4-(trifluoromethyl)pyrimidine is a heterocyclic compound that contains a pyrimidine ring substituted with a thioureido group at the 2-position and a trifluoromethyl group at the 4-position. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thioureido-4-(trifluoromethyl)pyrimidine typically involves the reaction of 4,4,4-trifluoromethylacetoacetate with thiourea in the presence of a base such as potassium hydroxide. The reaction is carried out in ethanol at elevated temperatures (around 80°C) for several hours . This method allows for the formation of the pyrimidine ring with the desired substitutions.
Industrial Production Methods
While specific industrial production methods for 2-Thioureido-4-(trifluoromethyl)pyrimidine are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-Thioureido-4-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The thioureido group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
2-Thioureido-4-(trifluoromethyl)pyrimidine has several applications in scientific research:
Medicinal Chemistry: It has shown potential as an antitumor agent, with studies indicating its ability to inhibit the proliferation of cancer cells.
Agrochemicals: The compound exhibits antimicrobial and antifungal activities, making it a candidate for use in agricultural settings.
Materials Science: Its unique chemical structure allows for the development of novel materials with specific properties, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism of action of 2-Thioureido-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. For instance, in cancer cells, it has been shown to bind to the active site of epidermal growth factor receptor (EGFR), inhibiting its activity and thereby preventing cell proliferation . The compound may also induce apoptosis through caspase-independent pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Thioureido-4-(trifluoromethyl)thiazole
- 2-Thioureido-4-(trifluoromethyl)pyridine
- 2-Thioureido-4-(trifluoromethyl)benzene
Uniqueness
2-Thioureido-4-(trifluoromethyl)pyrimidine is unique due to its combination of a pyrimidine ring with both a thioureido and a trifluoromethyl group. This specific arrangement imparts distinct chemical and biological properties, such as enhanced stability and reactivity, which are not observed in its analogs .
Properties
IUPAC Name |
[4-(trifluoromethyl)pyrimidin-2-yl]thiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N4S/c7-6(8,9)3-1-2-11-5(12-3)13-4(10)14/h1-2H,(H3,10,11,12,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUNSAUALHINRMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1C(F)(F)F)NC(=S)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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